N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclocondensation of 1,1,1-trichloro-4-methoxy-6-(4-methoxyphenyl)hex-3-en-2-one with hydrazine hydrochloride . This reaction is carried out in an alcohol solvent under conventional or microwave heating, with microwave heating providing faster reaction times and comparable yields.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Alkyl 1H-pyrazolecarboxylates: These compounds share a similar pyrazole core and have applications in medicinal chemistry and agrochemistry.
Indole Derivatives: Indole derivatives possess a similar aromatic structure and are known for their diverse biological activities.
Thiazole Carboxamide Derivatives: These compounds are structurally related and have been studied for their COX inhibitory properties.
Uniqueness
N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole and pyrazole moieties provide a versatile scaffold for further functionalization and optimization for various applications.
Properties
Molecular Formula |
C18H20N6O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H20N6O2/c1-26-12-8-5-11(6-9-12)7-10-15-19-18(24-22-15)20-17(25)16-13-3-2-4-14(13)21-23-16/h5-6,8-9H,2-4,7,10H2,1H3,(H,21,23)(H2,19,20,22,24,25) |
InChI Key |
ZTMQOPAUJPCSSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
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